2-Nitro-6-propoxyaniline
Description
2-Nitro-6-propoxyaniline (C₉H₁₂N₂O₃) is a nitro-substituted aniline derivative characterized by a propoxy group (-OCH₂CH₂CH₃) at the 6-position and a nitro group (-NO₂) at the 2-position of the aromatic ring. It is synthesized via nucleophilic substitution using 2-amino-3-nitrophenol, potassium carbonate (K₂CO₃), and 3-bromopropane in dimethylformamide (DMF) at 20°C for 12 hours, achieving a 73% yield after purification by flash column chromatography . The compound is isolated as a pale yellow solid with >98% purity confirmed by ¹H NMR and LCMS.
Properties
CAS No. |
721959-86-0 |
|---|---|
Molecular Formula |
C9H12N2O3 |
Molecular Weight |
196.206 |
IUPAC Name |
2-nitro-6-propoxyaniline |
InChI |
InChI=1S/C9H12N2O3/c1-2-6-14-8-5-3-4-7(9(8)10)11(12)13/h3-5H,2,6,10H2,1H3 |
InChI Key |
NRYQJPRUPDJSBM-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1N)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Alkoxy vs.
Chemical Reactivity and Hazards
- Nitroaniline Derivatives: Nitro groups are electron-withdrawing, directing electrophilic substitution to meta positions.
- Hazard Profiles: While 1-(2-Amino-6-nitrophenyl)ethanone (a related compound) lacks thorough toxicological data, nitroanilines generally pose risks of skin/eye irritation and respiratory sensitization. This compound’s hazards remain unclassified, but precautionary measures (e.g., avoiding inhalation) are advised .
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